molecular formula C12H9N3O B11800678 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile

Cat. No.: B11800678
M. Wt: 211.22 g/mol
InChI Key: WCPDHWWOZODAJW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile.

    Reduction: 2-(3-Methoxyphenyl)pyrimidine-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile exerts its effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to act as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile
  • 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile
  • 2-(3-Methoxyphenyl)pyrimidine-4-carbonitrile

Uniqueness

2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 3-position of the phenyl ring and the nitrile group at the 5-position of the pyrimidine ring contribute to its potent anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-11-4-2-3-10(5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3

InChI Key

WCPDHWWOZODAJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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